N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining an imidazo[2,1-b][1,3]thiazole core with chlorophenyl and nitrophenyl substituents, making it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been studied for their antimycobacterial properties . These compounds are known to selectively inhibit Mycobacterium tuberculosis (Mtb), suggesting that they may target specific proteins or enzymes within this bacterium .
Mode of Action
The exact mode of action of this compound remains to be elucidated. It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes to the target’s structure or activity, disrupting its role in essential biological processes .
Biochemical Pathways
This interference could disrupt a variety of biochemical pathways, leading to downstream effects such as inhibited growth or death of the bacterium .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The result of this compound’s action is likely the inhibition of Mtb growth . This is based on studies of similar compounds, which have shown significant activity against Mtb . The molecular and cellular effects of this action could include disrupted protein function, inhibited cell growth, and ultimately, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions. For example, the reaction of 2-aminothiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine can yield the imidazo[2,1-b][1,3]thiazole core.
Substitution Reactions: The introduction of the nitrophenyl and chlorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. This might involve the reaction of the imidazo[2,1-b][1,3]thiazole intermediate with 3-nitrobenzyl bromide and 3-chlorobenzyl chloride under suitable conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share the core structure but differ in their substituents, affecting their biological activity and specificity.
Benzimidazole Derivatives: Similar in structure but with a benzimidazole core, these compounds are also studied for their therapeutic potential.
Uniqueness
N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of substituents, which can confer distinct biological activities and selectivity compared to other imidazo[2,1-b][1,3]thiazole derivatives. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c1-11-17(18(25)21-14-6-3-5-13(20)9-14)28-19-22-16(10-23(11)19)12-4-2-7-15(8-12)24(26)27/h2-10H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMBGCFKCGBFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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